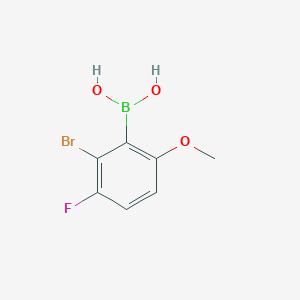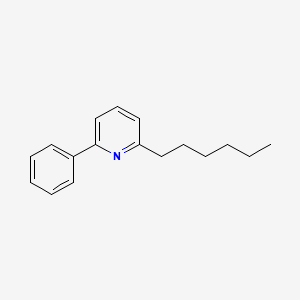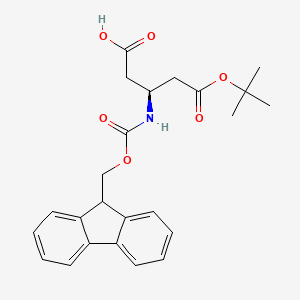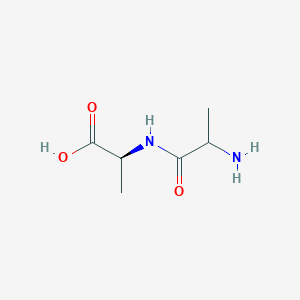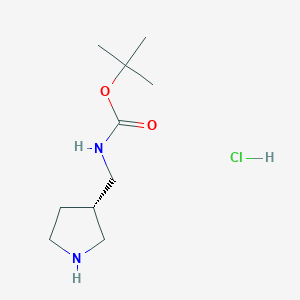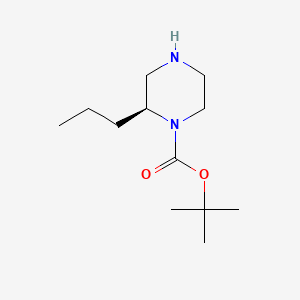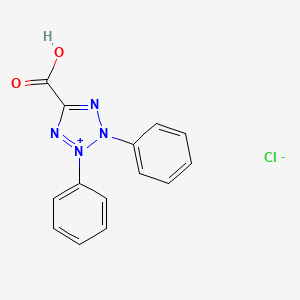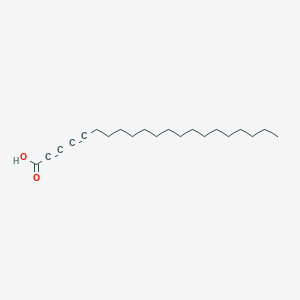![molecular formula C12H17ClFN3O3 B1437262 2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride CAS No. 1185297-30-6](/img/structure/B1437262.png)
2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride
Descripción general
Descripción
2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride, also known as FPEH, is a compound with the molecular formula C12H16FN3O3•HCl . It is a widely studied compound with potential implications in various fields.
Molecular Structure Analysis
The molecular structure of 2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride is represented by the formula C12H16FN3O3•HCl . Further details about its structure are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthetic Methods : Research has demonstrated various synthetic routes for related aryl piperazine compounds, focusing on optimizing reaction conditions to improve yield and purity. One study detailed the synthesis of similar compounds by reacting bromophenylmethyl chlorobenzene with hydroxyethylpiperazine, indicating the importance of reaction parameters such as raw material ratio, reaction time, and temperature for achieving high yields (Wang Jin-peng, 2013).
- Crystallographic Analysis : Investigations into the crystal structures of these compounds have provided insight into their molecular configurations and intermolecular interactions. For instance, a study on the crystallography of a related piperazine derivative highlighted the presence of hydrogen bonding and stacking interactions, which are crucial for stabilizing the crystal lattice (S. Awasthi et al., 2014).
Biological Applications
- Antimicrobial and Antifungal Activities : Several studies have synthesized piperazine derivatives and evaluated their antimicrobial and antifungal activities. Compounds with specific structural features have shown promising activities against a range of bacteria and fungi, indicating their potential as therapeutic agents (Meltem Menteşe et al., 2013).
- Antitumor and Antiarrhythmic Properties : Research on piperazine-based compounds has also revealed their potential in antitumor and antiarrhythmic applications. For example, certain derivatives have been studied for their effects on tumor DNA methylation processes and as candidates for class III antiarrhythmic drugs, showcasing the versatility of these compounds in medical research (N. Hakobyan et al., 2020); (R. G. Glushkov et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
2-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O3.ClH/c13-10-1-2-11(12(9-10)16(18)19)15-5-3-14(4-6-15)7-8-17;/h1-2,9,17H,3-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYUCMBCXRSHEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)F)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




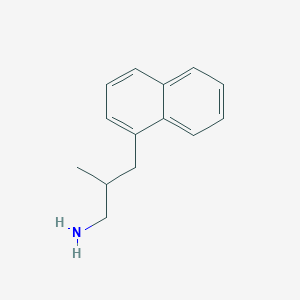
![5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1437181.png)
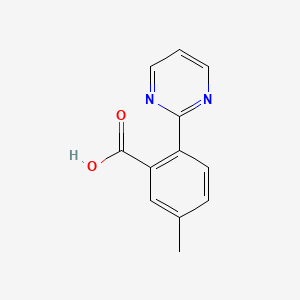
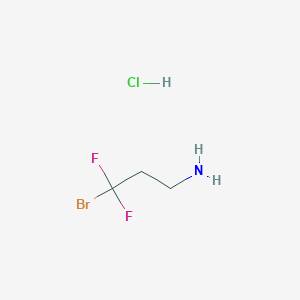
![[2-(2,5-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B1437189.png)
